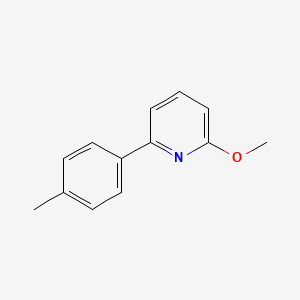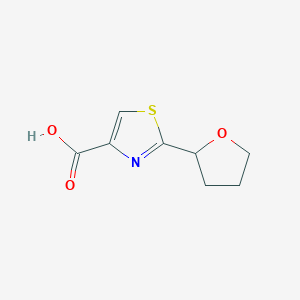
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using different methods and has been evaluated for its biological activities.
Applications De Recherche Scientifique
Structural and Conformational Properties
The novel di- and tripeptide mimetics including 2-aminomethyl-1,3-oxazole-4-carboxylic acid and 2-aminomethyl-1,3-thiazole-4-carboxylic acid have been extensively studied for their structural and conformational properties. These studies, conducted through X-Ray crystal structures and ab initio calculations, reveal insights into the stability and energetics of these compounds. The conformational analysis indicates that the anti conformation is generally more stable, and provides details about the rotational barriers for conformer conversions, offering a deeper understanding of the molecular geometry and potential applications of these compounds in various fields including material science and pharmaceuticals (Kaiser et al., 2000).
Synthesis and Biological Activities
A series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and studied for their biological activities, particularly focusing on fungicidal and antivirus activities. Preliminary bioassays have shown promising results, with certain compounds exhibiting significant activity against various fungi and the Tobacco Mosaic Virus (TMV), highlighting the potential of these compounds in developing new strategies for fungi and virus control (Fengyun et al., 2015).
Heterocyclic Compound Synthesis and Antibacterial Properties
Various studies have focused on synthesizing heterocyclic compounds involving thiazole and oxazole moieties and evaluating their antibacterial properties. These compounds have been shown to exhibit significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli, among others. This research underscores the potential of thiazole and oxazole derivatives in developing new antimicrobial agents (Patel & Patel, 2015), (Cagide et al., 2015), (Sapijanskaitė-Banevič et al., 2020).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds such as (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl)thiazole-4-carboxylic acid methyl ester and 2-(Pyrrolidinyl)thiazole-4-carboxylic acid derivatives have been explored. These studies not only provide detailed methodologies for synthesizing these compounds but also shed light on their potential applications in various fields, including pharmaceuticals and agrochemicals (Chen et al., 2013), (Stanchev et al., 1999).
Propriétés
IUPAC Name |
2-(oxolan-2-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h4,6H,1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZDULIBDQUOFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



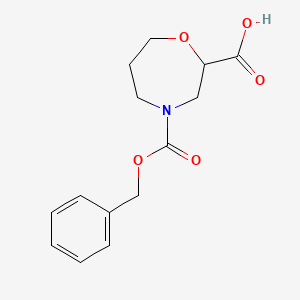

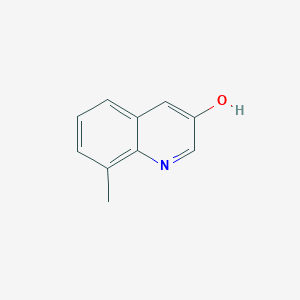
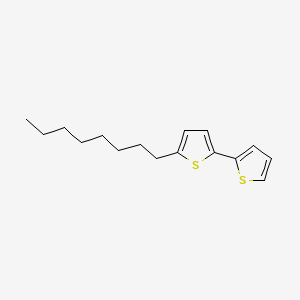

![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
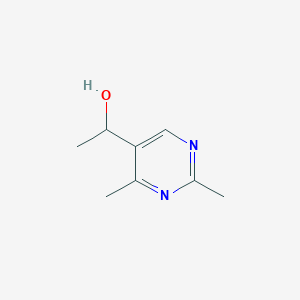
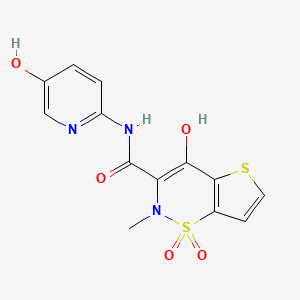
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)
